

Preclinical Antitumor Activity of PR-104: A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 104

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Introduction

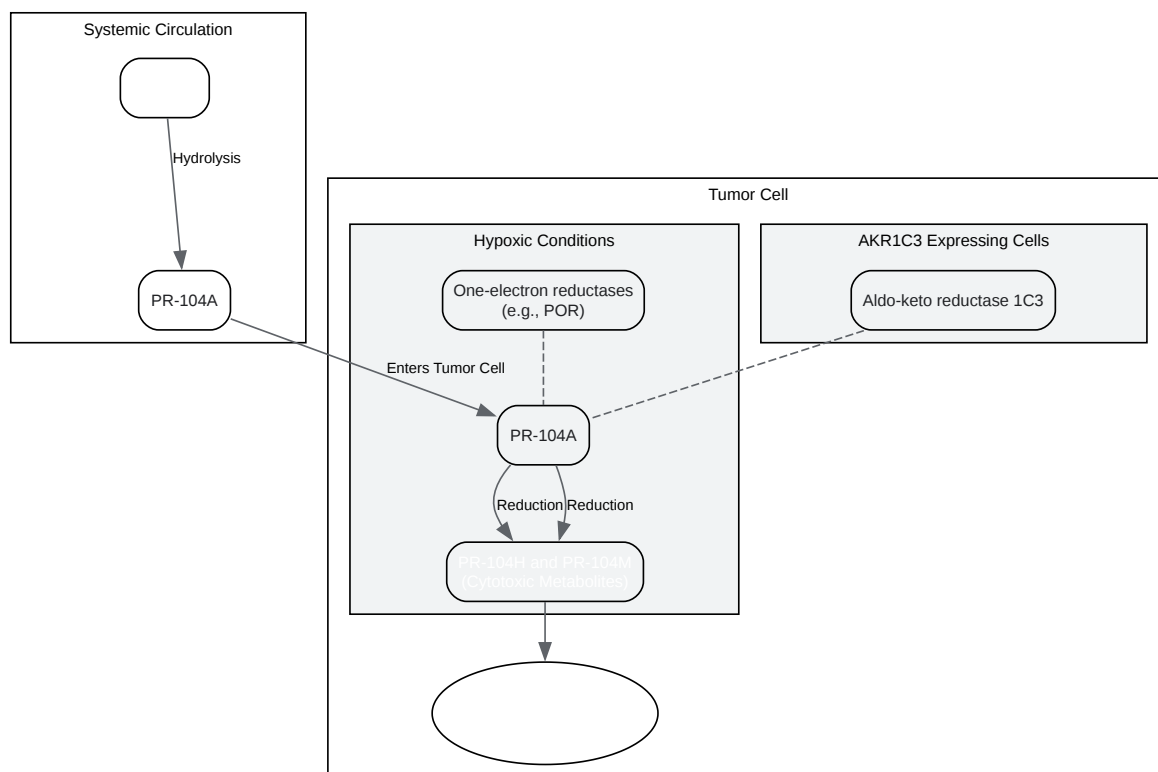
PR-104 is a water-soluble phosphate pre-prodrug of the dinitrobenzamide mustard PR-104A. It is a hypoxia-activated prodrug designed to selectively target the hypoxic regions commonly found in solid tumors, which are often associated with resistance to conventional therapies.^{[1][2][3][4][5]} This technical guide provides a comprehensive overview of the preclinical antitumor activity of PR-104, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

PR-104 undergoes rapid in vivo hydrolysis to its active form, PR-104A. The antitumor activity of PR-104A is realized through two principal bioactivation pathways:

- Hypoxia-Selective Reduction:** In the low-oxygen environment of tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These metabolites are potent DNA cross-linking agents that induce cell death.
- AKR1C3-Mediated Reduction:** PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme. Tumors with high expression of AKR1C3 are therefore also potential targets for PR-104 therapy.

The dual mechanism of activation allows PR-104 to target a broader range of tumor microenvironments.



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Figure 1: PR-104 activation pathways.

Quantitative In Vitro Activity

The cytotoxic potential of PR-104A has been evaluated in a panel of human cancer cell lines under both aerobic and hypoxic (anoxic) conditions. The data consistently demonstrate a significant increase in cytotoxicity under hypoxia.

Cell Line	Cancer Type	Aerobic C ₁₀ (μ M) ¹	Anoxic C ₁₀ (μ M) ¹	Hypoxic Cytotoxicity Ratio (HCR) ²
HepG2	Hepatocellular Carcinoma	0.8	0.053	15
PLC/PRF/5	Hepatocellular Carcinoma	5.7	0.11	51
SNU-398	Hepatocellular Carcinoma	3.3	Not Reported	>30
Hep3B	Hepatocellular Carcinoma	Not Reported	Not Reported	Not Reported
HT29	Colon Carcinoma	>100	1.0	>100
SiHa	Cervical Carcinoma	18	0.45	40
H460	Non-Small Cell Lung Cancer	14	0.35	40

¹ C₁₀ represents the concentration required to reduce cell survival by 90%. Data extracted from a study on hepatocellular carcinoma cell lines. ² HCR is the ratio of aerobic C₁₀ to anoxic C₁₀, indicating the selectivity for hypoxic cells.

Quantitative In Vivo Efficacy

The antitumor activity of PR-104 has been demonstrated in various human tumor xenograft models in mice.

Monotherapy

Xenograft Model	Cancer Type	Treatment	Outcome
HepG2	Hepatocellular Carcinoma	PR-104	Significant growth reduction
Hep3B	Hepatocellular Carcinoma	PR-104	Significant growth reduction
HT29	Colon Carcinoma	PR-104	Active as monotherapy
SiHa	Cervical Carcinoma	PR-104	Active as monotherapy
H460	Non-Small Cell Lung Cancer	PR-104	Active as monotherapy
Panc-01	Pancreatic Cancer	PR-104	Active as monotherapy
22RV1	Prostate Cancer	PR-104	Active as monotherapy

PR-104 has shown single-agent activity in six out of eight xenograft models tested in one study. In pediatric preclinical models, PR-104 induced objective responses in 21 out of 34 solid tumor models at its maximum tolerated dose (MTD).

Combination Therapy

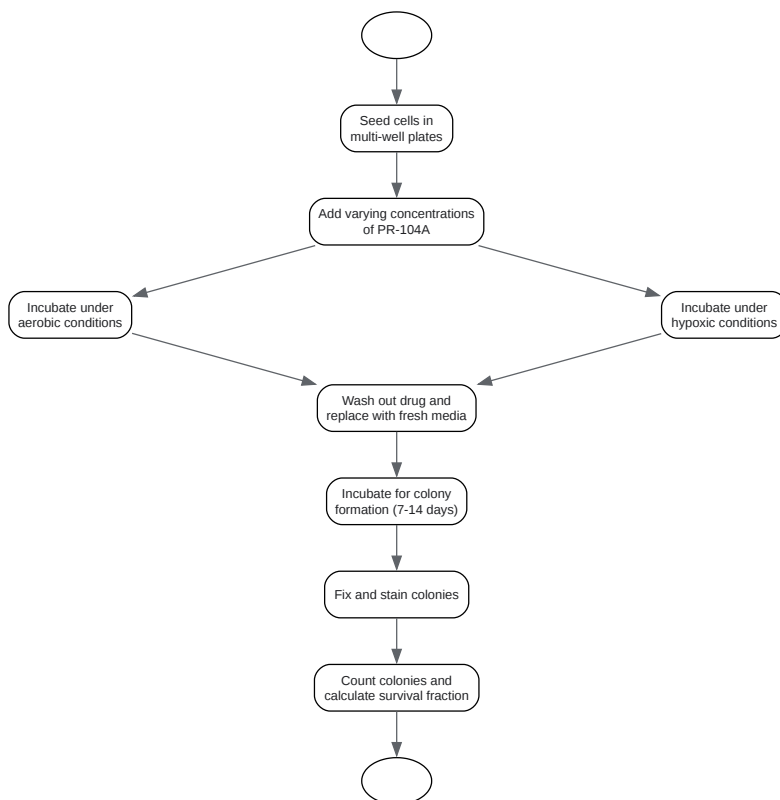
PR-104 has demonstrated greater than additive antitumor activity when combined with chemotherapeutic agents that are typically less effective against hypoxic cells.

Xenograft Model	Cancer Type	Combination	Outcome
HepG2, PLC/PRF/5, SNU-398, Hep3B	Hepatocellular Carcinoma	PR-104 + Sorafenib	Significantly active in all 4 models
Panc-01	Pancreatic Cancer	PR-104 + Gemcitabine	Greater than additive activity
22RV1	Prostate Cancer	PR-104 + Docetaxel	Greater than additive activity

Experimental Protocols

In Vitro Cytotoxicity Assays

- **Cell Lines and Culture:** Human tumor cell lines (e.g., HepG2, PLC/PRF/5, SNU-398, HT29, SiHa, H460) are cultured in appropriate media and conditions.
- **Drug Exposure:** Cells are exposed to a range of concentrations of PR-104A for a specified duration (e.g., 4 hours).
- **Hypoxic Conditions:** For hypoxic experiments, cells are incubated in a chamber with a low oxygen concentration (e.g., <10 ppm O₂).
- **Survival Assay:** Cell survival is assessed using a clonogenic assay or a proliferation assay (e.g., sulforhodamine B). The concentration of drug required to inhibit growth by 50% (IC₅₀) or reduce survival to 10% (C₁₀) is determined.



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Figure 2: In vitro cytotoxicity experimental workflow.

In Vivo Tumor Xenograft Studies

- **Animal Models:** Immunocompromised mice (e.g., NOD/SCID or NIH-III nude mice) are used.
- **Tumor Implantation:** Human tumor cells (e.g., 5×10^6 cells) are injected subcutaneously into the flanks of the mice.
- **Treatment:** When tumors reach a specified size, mice are treated with PR-104 (intravenously or intraperitoneally), a combination agent, or vehicle control.
- **Tumor Growth Measurement:** Tumor volume is measured regularly (e.g., twice weekly) with calipers.

- **Efficacy Assessment:** Antitumor efficacy is determined by tumor growth delay or by excising tumors for clonogenic survival assays.

Assessment of Hypoxia

- **Pimonidazole Staining:** To assess tumor hypoxia, mice are administered the hypoxia marker pimonidazole.
- **Immunohistochemistry:** Tumors are excised, sectioned, and stained with an antibody against pimonidazole adducts. The hypoxic fraction is calculated as the ratio of the pimonidazole-stained area to the total viable tumor area.

Pharmacokinetics

PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly converted to the alcohol prodrug PR-104A in vivo. In mice, PR-104 is well-tolerated. The pharmacokinetic profile of PR-104 and its metabolites has been characterized. Following administration, PR-104A is further metabolized to the active cytotoxic species PR-104H and PR-104M, as well as an inactive O-glucuronide metabolite, PR-104G.

Conclusion

The preclinical data for PR-104 strongly support its potential as an antitumor agent, particularly in the context of hypoxic solid tumors and those with high AKR1C3 expression. Its dual mechanism of activation and demonstrated efficacy, both as a monotherapy and in combination with other anticancer drugs, make it a compelling candidate for further clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to design and interpret further studies aimed at elucidating the full therapeutic potential of PR-104 and similar hypoxia-activated prodrugs.

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